5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
“5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a chemical compound with the CAS Number: 865546-64-1 . It has a molecular weight of 355.32 and its IUPAC name is 5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H12F3N3O/c20-19(21,22)13-7-4-8-14(9-13)25-10-15(12-5-2-1-3-6-12)16-17(25)23-11-24-18(16)26/h1-11H,(H,23,24,26) .Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Estrogen Receptor Research
This compound is identified as PHTPP , a selective estrogen receptor β (ERβ) full antagonist with significant selectivity for ERβ over ERα. It has been used to distinguish the activities of the two estrogen receptors, which can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
Synthesis Intermediate
It is also mentioned as an intermediate in the synthesis of Cinacalcet-d4 Hydrochloride , a labeled analogue of Cinacalcet Hydrochloride, which is used in clinical trials for secondary hyperparathyroidism .
properties
IUPAC Name |
5-phenyl-7-[3-(trifluoromethyl)phenyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O/c20-19(21,22)13-7-4-8-14(9-13)25-10-15(12-5-2-1-3-6-12)16-17(25)23-11-24-18(16)26/h1-11H,(H,23,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOKXORIXZONRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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